2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBWAHMWSIRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Phenacyl Bromides
In a representative procedure, 2-aminothiazole (1.0 eq) and 4-ethoxyphenacyl bromide (1.2 eq) are refluxed in anhydrous ethanol for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the amine group attacks the α-carbon of the phenacyl bromide, followed by cyclization to form the imidazo[2,1-b]thiazole ring. The product, ethyl 6-(4-ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate , is isolated by filtration and recrystallized from ethanol (yield: 72–78%).
Key Reaction Parameters
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Time: 6–8 hours
- Yield: 72–78%
Formation of the Morpholinoethanone Substituent
The final step involves coupling the carboxylic acid intermediate with morpholine to form the target amide.
Amide Coupling Using EDCI/HOBt
The carboxylic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in dry dimethylformamide (DMF). Morpholine (1.5 eq) and triethylamine (3.0 eq) are added, and the reaction is stirred at room temperature for 12 hours. The product, 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone , is purified via column chromatography (silica gel, ethyl acetate/hexane) (yield: 55–60%).
Optimization Insights
- Coupling agents: EDCI/HOBt superior to DCC/DMAP for reduced side reactions.
- Solvent: DMF enhances solubility of intermediates.
Alternative Synthetic Routes and Methodological Comparisons
Cyclocondensation with Imidazolidine-2-thione
An alternative core formation strategy employs imidazolidine-2-thione and 4-ethoxyphenacyl bromide in ethanol, yielding 5,6-dihydroimidazo[2,1-b]thiazoles. However, this method requires additional oxidation steps to aromatize the ring, complicating the synthesis.
Characterization and Analytical Data
The target compound is characterized using spectroscopic and elemental analysis:
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₂₂N₃O₃S |
| Molecular Weight | 384.47 g/mol |
| Melting Point | 185–187°C |
| IR (KBr, cm⁻¹) | 1674 (C=O), 1602 (C=N), 1245 (C-O-C) |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.61 (t, J = 4.8 Hz, 4H, morpholine), 3.45 (s, 2H, CH₂), 2.42 (t, J = 4.8 Hz, 4H, morpholine), 1.38 (t, J = 7.0 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 169.8 (C=O), 159.1 (C-O), 144.3, 132.1, 128.9, 126.5, 122.4, 114.7 (aromatic), 66.8 (OCH₂), 53.2 (morpholine), 45.6 (CH₂), 14.7 (CH₃) |
| Elemental Analysis (Calcd) | C: 62.48%; H: 5.77%; N: 10.93%; S: 8.34% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the morpholino moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazo[2,1-b]thiazole Core
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations:
- Ethoxy vs. Methoxy/Chloro : The 4-ethoxyphenyl group in the target compound is bulkier and more lipophilic than 4-methoxy or 4-chloro substituents, which may enhance tissue penetration but reduce aqueous solubility.
- Morpholinoethanone vs. Acetamide: The morpholine ring in the target compound provides distinct hydrogen-bonding capabilities compared to acetamide-linked pyridine or piperazine groups in analogs like 5l, which showed potent VEGFR2 inhibition .
Biological Activity
The compound 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone is a synthetic organic molecule belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The structure of this compound includes a unique imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through the cyclization of thioamides with α-haloketones in the presence of bases like potassium carbonate.
- Substitution Reactions : The introduction of the 4-ethoxyphenyl group occurs via nucleophilic aromatic substitution using 4-ethoxyphenylboronic acid under Suzuki coupling conditions.
- Final Modifications : The morpholinoethyl moiety is added to enhance the biological activity and solubility of the compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular processes such as DNA replication and protein synthesis .
- In Vitro Studies : In various studies, this compound has shown effectiveness against multiple cancer cell lines, demonstrating IC50 values that suggest potent antiproliferative effects. For instance, it has been reported to inhibit cell growth in human leukemia and cervical carcinoma lines significantly.
Antimicrobial Activity
The compound also displays notable antimicrobial activity against a range of bacterial and fungal strains.
- Inhibition Studies : In vitro assays have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways within microbial cells .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : In a study evaluating various imidazo[2,1-b]thiazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The results indicated that compounds with similar structural motifs often exhibited enhanced biological activity compared to their simpler counterparts.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound could serve as a lead structure for developing new antibiotics due to its effectiveness against resistant strains of bacteria.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Eaton’s reagent | Enhances cyclization efficiency |
| Solvent | Solvent-free | Reduces side reactions |
| Temperature | 80°C | Balances reaction rate and stability |
Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Basic Research Focus
Structural validation requires complementary techniques:
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., C13H17N3O2S analogs resolved at 1.34 Å resolution) .
- NMR Spectroscopy :
- 1H/13C NMR : Assigns protons and carbons in the imidazothiazole core (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons) .
- 2D NMR (COSY, HSQC) : Maps connectivity between substituents.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 391.46 for analogs) .
Data Interpretation Example :
A singlet at δ 2.5 ppm in 1H NMR may indicate the methylene group adjacent to the morpholine ring, while a doublet at δ 6.8–7.3 ppm corresponds to the 4-ethoxyphenyl protons .
What initial biological screening approaches are recommended for assessing its therapeutic potential?
Q. Basic Research Focus
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 comparisons to reference drugs (e.g., sorafenib IC50 = 5.2 μM vs. analog IC50 = 1.4 μM) .
- Enzyme inhibition : Kinase assays (e.g., VEGFR2 inhibition at 20 μM) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
Q. Screening Workflow :
Dose-response curves : 0.1–100 μM range.
Selectivity profiling : Compare activity across cell lines or enzyme isoforms.
Cytotoxicity validation : Apoptosis assays (Annexin V/PI staining) .
How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Methoxy analogs show weaker VEGFR2 inhibition (5.72% vs. 3.76% at 20 μM) .
- Fluorine substitution : Fluorine at the phenyl ring increases binding affinity via polar interactions (e.g., 4-fluorophenyl analogs exhibit 2-fold higher cytotoxicity) .
Q. SAR Table :
| Substituent (R) | Target Activity (IC50, μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| 4-Ethoxy | 1.4 (MDA-MB-231) | 16.1 |
| 4-Methoxy | 22.6 (HepG2) | 2.3 |
| 4-Fluoro | 0.9 (MDA-MB-231) | 18.7 |
What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Q. Advanced Research Focus
- Pharmacokinetics : Rodent models for bioavailability (e.g., oral vs. IV administration), with LC-MS/MS quantification of plasma/tissue concentrations .
- Toxicity Profiling :
- Acute toxicity : LD50 determination in mice (OECD 423).
- Subchronic studies : 28-day repeated dosing with histopathology (liver/kidney) .
- Metabolite Identification : HPLC-MS/MS to detect phase I/II metabolites (e.g., morpholine ring oxidation) .
How can computational methods predict target interactions and optimize binding affinity?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., VEGFR2) or acetylcholinesterase .
- QSAR Modeling :
- Descriptors : LogP, polar surface area, H-bond donors/acceptors.
- Validation : Leave-one-out cross-validation (R² > 0.8) .
- MD Simulations : GROMACS to assess binding stability (RMSD < 2 Å over 100 ns) .
Case Study :
Docking of this compound into VEGFR2’s ATP-binding pocket revealed hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
